molecular formula C5H9NO2 B109552 5,5-dimethylisoxazolidin-3-one CAS No. 62243-00-9

5,5-dimethylisoxazolidin-3-one

Cat. No.: B109552
CAS No.: 62243-00-9
M. Wt: 115.13 g/mol
InChI Key: LXZYXGPGJLIZKU-UHFFFAOYSA-N
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Description

5,5-dimethylisoxazolidin-3-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It is a derivative of isoxazolidinone, characterized by the presence of two methyl groups at the 5-position. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

5,5-Dimethylisoxazolidin-3-one is a derivative of Ethyl 3-Methyl-2-butenoate . It is used in the synthesis of Endothelin-A antagonist ABT-546 and antidepressant Rolipram . It is also used in the synthesis of potent inhibitors of human inducible nitric oxide synthases , important enzymes in cellular signaling .

Biochemical Pathways

The compound plays a role in the synthesis of Endothelin-A antagonist ABT-546 and antidepressant Rolipram . These compounds are known to affect the endothelin and cyclic adenosine monophosphate (cAMP) pathways respectively. Endothelin-A antagonists block the action of endothelin-1, a potent vasoconstrictor, while Rolipram inhibits phosphodiesterase-4, an enzyme that breaks down cAMP, thereby increasing cAMP levels in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethylisoxazolidin-3-one typically involves the reaction of 4,4-dimethyl-3-isoxazolidone with appropriate reagents. One common method includes the dehydration and salification of 4,4-dimethyl-3-isoxazolidone in an aprotic polar solvent under the action of alkali, followed by reaction with 2,4-dichlorobenzyl chloride. The product is then crystallized in a protic solvent at low temperature to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 5,5-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazolidinones and their derivatives, which are valuable intermediates in pharmaceutical and agrochemical syntheses .

Scientific Research Applications

5,5-dimethylisoxazolidin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antidepressants and enzyme inhibitors.

    Industry: The compound is used in the production of herbicides and other agrochemicals

Comparison with Similar Compounds

Uniqueness: 5,5-dimethylisoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5,5-dimethyl-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(2)3-4(7)6-8-5/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZYXGPGJLIZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474835
Record name 3-Isoxazolidinone, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62243-00-9
Record name 3-Isoxazolidinone, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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